

A Technical Guide to Fmoc-PEG3-alcohol for Advanced Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-PEG3-alcohol*

Cat. No.: *B1612400*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Fmoc-PEG3-alcohol**, a crucial building block in modern chemical biology and drug discovery. The guide details its properties, suppliers, and applications, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Experimental protocols and data presentation are structured to provide researchers with the practical information needed for its successful implementation in the laboratory.

Introduction to Fmoc-PEG3-alcohol

Fmoc-PEG3-alcohol, with the chemical name (9H-fluoren-9-yl)methyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate, is a heterobifunctional linker molecule. It incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group on a short, hydrophilic three-unit polyethylene glycol (PEG) spacer, terminating in a hydroxyl group. The Fmoc group provides a stable protecting group for the amine, which can be readily removed under basic conditions, a common step in solid-phase peptide synthesis (SPPS). The PEG linker enhances the solubility and pharmacokinetic properties of the final conjugate, a significant advantage in drug development.^{[1][2][3]} The terminal hydroxyl group offers a versatile handle for further chemical modifications.

Its primary application is as a linker in the synthesis of PROTACs.^[4] PROTACs are novel therapeutic modalities that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.^[4] The linker component of a PROTAC is critical as it

dictates the spatial orientation of the two ligands and influences the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[5]

Suppliers and Specifications of Fmoc-PEG3-alcohol

Several chemical suppliers offer **Fmoc-PEG3-alcohol** for research purposes. The quality and purity of the reagent are critical for the successful synthesis of complex molecules like PROTACs. Below is a comparative table of suppliers and their product specifications.

Supplier	Catalog Number	Purity	Availability	Notes
MedKoo	123613	>98%	Custom Synthesis (1 g min.)	Lead time of 2-4 months.[1]
DC Chemicals	DC26435	Not specified	Inquire for quote	Marketed as a PEG-based PROTAC linker.
MedchemExpress	HY-W143484	>98%	In stock (select sizes)	Provides a general description of its use in PROTACs.[4]
BroadPharm	BP-20694 (Amino-PEG3-alcohol)	98%	In Stock	This is the unprotected form. Fmoc protection would be an additional step.[6]
Biopharma PEG	Custom Synthesis	≥95%	Custom Synthesis	Offers related products like Fmoc-NH-PEG3-COOH.[3]

Note: Purity is typically determined by HPLC and/or NMR analysis. Researchers should always request a certificate of analysis (CoA) from the supplier for batch-specific data. Prices are subject to change and depend on the quantity ordered.

Physicochemical Properties

Property	Value	Reference
CAS Number	560088-66-6	[1]
Molecular Formula	C ₂₁ H ₂₅ NO ₅	[1]
Molecular Weight	371.43 g/mol	[1]
Appearance	White to off-white solid	[4]
Solubility	Soluble in DMSO, DMF, and other common organic solvents.	[7]
Storage	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Keep dry and protected from light.	[1]

Experimental Protocols

General Procedure for Solid-Phase Attachment of Fmoc-PEG3-alcohol to Rink Amide Resin

This protocol describes the initial step of many solid-phase syntheses, where the linker is attached to the solid support.

Materials:

- Rink Amide resin
- **Fmoc-PEG3-alcohol**
- N,N'-Diisopropylcarbodiimide (DIC)

- 1-Hydroxybenzotriazole (HOBr)
- N,N-Dimethylformamide (DMF)
- Piperidine (20% in DMF)
- Dichloromethane (DCM)
- Solid-phase synthesis vessel

Procedure:

- Resin Swelling and Fmoc Deprotection:
 - Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
 - Drain the DMF and add 20% piperidine in DMF to the resin.
 - Agitate the mixture for 20-30 minutes to remove the Fmoc protecting group from the resin.
 - Drain the piperidine solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).
- Activation of **Fmoc-PEG3-alcohol**:
 - In a separate flask, dissolve **Fmoc-PEG3-alcohol** (2 equivalents relative to the resin loading) and HOBr (2 equivalents) in a minimal amount of DMF.
 - Add DIC (2 equivalents) to the solution and allow it to react for 10-15 minutes at room temperature to form the activated ester.
- Coupling to Resin:
 - Add the activated **Fmoc-PEG3-alcohol** solution to the deprotected resin in the synthesis vessel.
 - Agitate the mixture for 2-4 hours at room temperature.

- Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), continue the reaction for another 1-2 hours.
- Once the coupling is complete (negative Kaiser test), drain the reaction solution.
- Wash the resin with DMF (3x), DCM (3x), and finally DMF (3x).
- Capping (Optional but Recommended):
 - To block any unreacted amine groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF) for 30 minutes.
 - Wash the resin thoroughly with DMF (3x) and DCM (3x).
 - Dry the resin under vacuum.

Representative Synthesis of a BRD4-Targeting PROTAC using Fmoc-PEG3-alcohol

This protocol outlines the synthesis of a PROTAC targeting the BRD4 protein, using a derivative of the known BRD4 ligand JQ1 and a pomalidomide-based E3 ligase ligand, connected by a PEG3 linker derived from **Fmoc-PEG3-alcohol**.

Workflow Overview:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]
- 2. Fmoc-PEG3-alcohol|CAS 560088-66-6|DC Chemicals [dcchemicals.com]
- 3. Fmoc-NH-PEG3-COOH | CAS:867062-95-1 | Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino-PEG3-alcohol, 6338-55-2 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [A Technical Guide to Fmoc-PEG3-alcohol for Advanced Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1612400#suppliers-of-fmoc-peg3-alcohol-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com